![molecular formula C18H15N3O2 B3082083 3-{[6-(4-Methylphenyl)pyrimidin-4-YL]-amino}benzoic acid CAS No. 1119450-53-1](/img/structure/B3082083.png)

3-{[6-(4-Methylphenyl)pyrimidin-4-YL]-amino}benzoic acid

Descripción general

Descripción

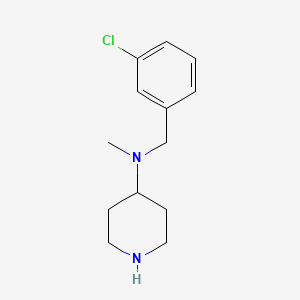

The compound “3-{[6-(4-Methylphenyl)pyrimidin-4-YL]-amino}benzoic acid” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, connected to a benzoic acid group . The pyrimidine ring is also substituted with a 4-methylphenyl group .

Molecular Structure Analysis

The molecular formula of the compound is C18H15N3O2, and it has a molecular weight of 305.33 . The structure includes a pyrimidinyl ring attached to a benzoic acid group and a 4-methylphenyl group .Aplicaciones Científicas De Investigación

Anticarcinogenic and Antitumor Activities

Organotin(IV) complexes, which may include structures similar to 3-{[6-(4-Methylphenyl)pyrimidin-4-YL]-amino}benzoic acid, have shown significant anticarcinogenicity and antitumor activities. The effectiveness of these complexes is influenced by the stability of ligand–Sn bonds and the lipophilicity conferred by the organotin moiety. The cytotoxic activity of such complexes against various cell lines highlights their potential for developing treatments with superior biological properties and remarkable cytotoxic activity compared to traditional antitumor drugs like cisplatin (Ali, Shahzadi, & Imtiaz-ud-Din, 2018).

Optoelectronic Material Development

Quinazolines and pyrimidines, including derivatives that might be structurally related to this compound, are key in developing novel optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, provide significant value for creating materials with enhanced photo- and electroluminescence properties. This research avenue opens up applications in organic light-emitting diodes, including white OLEDs and highly efficient red phosphorescent OLEDs, indicating a broad spectrum of potential industrial applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Anti-inflammatory and Antimicrobial Effects

Pyrimidine derivatives exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, antiviral, and antifungal activities. The structure-activity relationships (SARs) of these compounds have been extensively studied, providing insights for designing new pyrimidines with optimized anti-inflammatory effects with minimal toxicity. This highlights the therapeutic potential of pyrimidine derivatives in treating conditions requiring anti-inflammatory and antimicrobial actions (Rashid et al., 2021).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar pyrazole-bearing compounds have been known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These compounds have shown activity against Leishmania aethiopica and Plasmodium berghei .

Mode of Action

A molecular docking study conducted on similar compounds has shown a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that these compounds may interact with their targets, leading to changes that inhibit the growth or survival of the pathogens.

Biochemical Pathways

Similar compounds have been shown to exhibit antileishmanial and antimalarial activities, suggesting they may interfere with the biochemical pathways essential for the survival and replication of leishmania and plasmodium species .

Result of Action

Similar compounds have shown potent antileishmanial and antimalarial activities, suggesting that they may inhibit the growth or survival of leishmania and plasmodium species .

Propiedades

IUPAC Name |

3-[[6-(4-methylphenyl)pyrimidin-4-yl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2/c1-12-5-7-13(8-6-12)16-10-17(20-11-19-16)21-15-4-2-3-14(9-15)18(22)23/h2-11H,1H3,(H,22,23)(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJOFRRORQFSGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=NC=N2)NC3=CC=CC(=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine-5-carboxylic acid](/img/structure/B3082010.png)

![4-{[4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]amino}-4-oxobutanoic acid](/img/structure/B3082016.png)

![6'-Methoxy-1a',7b'-dihydrospiro[cyclohexane-1,2'-oxireno[c]chromene]](/img/structure/B3082045.png)

![N-{2-[3-(2-Aminoethyl)-5-methyl-1H-indol-2-YL]-ethyl}-N,N-dimethylamine](/img/structure/B3082049.png)

![[9-methoxy-2-(3-methoxyphenyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]acetic acid](/img/structure/B3082055.png)

![(2E)-3-[3-(1H-imidazol-1-ylmethyl)-4-methoxyphenyl]acrylic acid](/img/structure/B3082087.png)

![10,11-dimethoxy-8-oxo-5,8,13,13a-tetrahydro-6H-isoquino[3,2-a]isoquinoline-13-carboxylic acid](/img/structure/B3082095.png)

![2,3-dimethoxy-8-oxo-5,8,13,13a-tetrahydro-6H-isoquino[3,2-a]isoquinoline-13-carboxylic acid](/img/structure/B3082098.png)

![4-(3-{[Sec-butyl(methyl)amino]methyl}phenyl)-piperidin-4-OL](/img/structure/B3082111.png)

![N-[1-(7-methoxy-1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine](/img/structure/B3082119.png)